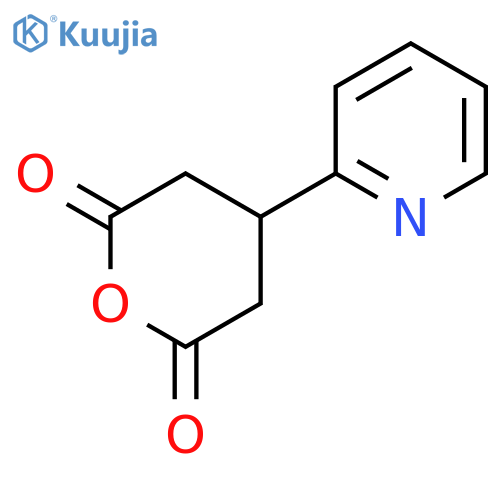Cas no 1267104-68-6 (4-(pyridin-2-yl)oxane-2,6-dione)

1267104-68-6 structure
商品名:4-(pyridin-2-yl)oxane-2,6-dione
4-(pyridin-2-yl)oxane-2,6-dione 化学的及び物理的性質
名前と識別子
-
- 4-(pyridin-2-yl)oxane-2,6-dione
- 4-Pyridin-2-yl-dihydro-pyran-2,6-dione
- 2H-Pyran-2,6(3H)-dione, dihydro-4-(2-pyridinyl)-
- 1267104-68-6
- EN300-1845880
-
- インチ: 1S/C10H9NO3/c12-9-5-7(6-10(13)14-9)8-3-1-2-4-11-8/h1-4,7H,5-6H2
- InChIKey: HXXFVFCZEKBHJA-UHFFFAOYSA-N
- ほほえんだ: C1(=O)OC(=O)CC(C2=NC=CC=C2)C1
計算された属性
- せいみつぶんしりょう: 191.058243149g/mol
- どういたいしつりょう: 191.058243149g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 236
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 56.3Ų
4-(pyridin-2-yl)oxane-2,6-dione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1845880-0.5g |
4-(pyridin-2-yl)oxane-2,6-dione |
1267104-68-6 | 0.5g |
$1234.0 | 2023-09-19 | ||
| Enamine | EN300-1845880-10.0g |
4-(pyridin-2-yl)oxane-2,6-dione |
1267104-68-6 | 10g |
$5528.0 | 2023-06-01 | ||
| Enamine | EN300-1845880-1.0g |
4-(pyridin-2-yl)oxane-2,6-dione |
1267104-68-6 | 1g |
$1286.0 | 2023-06-01 | ||
| Enamine | EN300-1845880-5.0g |
4-(pyridin-2-yl)oxane-2,6-dione |
1267104-68-6 | 5g |
$3728.0 | 2023-06-01 | ||
| Enamine | EN300-1845880-0.25g |
4-(pyridin-2-yl)oxane-2,6-dione |
1267104-68-6 | 0.25g |
$1183.0 | 2023-09-19 | ||
| Enamine | EN300-1845880-2.5g |
4-(pyridin-2-yl)oxane-2,6-dione |
1267104-68-6 | 2.5g |
$2520.0 | 2023-09-19 | ||
| Enamine | EN300-1845880-0.1g |
4-(pyridin-2-yl)oxane-2,6-dione |
1267104-68-6 | 0.1g |
$1131.0 | 2023-09-19 | ||
| Enamine | EN300-1845880-0.05g |
4-(pyridin-2-yl)oxane-2,6-dione |
1267104-68-6 | 0.05g |
$1080.0 | 2023-09-19 | ||
| Enamine | EN300-1845880-5g |
4-(pyridin-2-yl)oxane-2,6-dione |
1267104-68-6 | 5g |
$3728.0 | 2023-09-19 | ||
| Enamine | EN300-1845880-1g |
4-(pyridin-2-yl)oxane-2,6-dione |
1267104-68-6 | 1g |
$1286.0 | 2023-09-19 |
4-(pyridin-2-yl)oxane-2,6-dione 関連文献
-
Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617
-
Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
-
Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
-
Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485
-
5. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096
1267104-68-6 (4-(pyridin-2-yl)oxane-2,6-dione) 関連製品
- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)
- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)
- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)
- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)
- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)
- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)
- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)
- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)
- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)
推奨される供給者
Essenoi Fine Chemical Co., Limited
ゴールドメンバー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
